N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a pyridinone ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The compound contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. It also contains a pyridinone ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the pyridinone ring might undergo condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and pyridinone rings might make the compound soluble in polar solvents .Scientific Research Applications
Novel Oxadiazole Derivatives Synthesis
Research on novel oxadiazole derivatives, including those containing benzimidazole moieties, emphasizes the importance of these compounds in medicinal chemistry. For instance, a study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety highlighted the synthesis and structural elucidation through NMR and other spectroscopic techniques, suggesting applications in drug development due to their potential biological activities (Li Ying-jun, 2012).
Antimicrobial and Anticancer Activities
Several oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. For example, derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to significant antimicrobial activity (H. Khalid et al., 2016). Another study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides evaluated their anticancer activity, finding that many compounds exhibited moderate to excellent activity against various cancer cell lines (B. Ravinaik et al., 2021).
Structural and Activity Relationship Studies
The exploration of structure-activity relationships (SAR) in oxadiazole derivatives provides insights into how structural modifications can influence biological activity and metabolic stability. For example, a study on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles to improve metabolic stability, demonstrating the critical role of structural elements in medicinal chemistry (Markian M Stec et al., 2011).
Synthesis and Evaluation of Antimicrobial Agents
The synthesis and evaluation of oxadiazole derivatives as antimicrobial agents reveal their potential in addressing drug-resistant bacterial infections. A study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, demonstrating significant antibacterial activity (K. Ramalingam et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-8-5-6-11-18(16)21-25-22(30-26-21)19-12-7-13-27(23(19)29)15-20(28)24-14-17-9-3-2-4-10-17/h2-13H,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESSHSNIVRUQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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